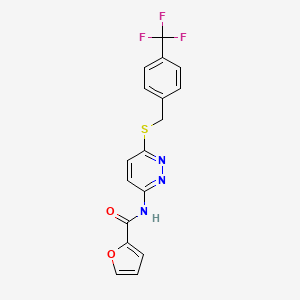

N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

N-(6-((4-(Trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a small-molecule compound featuring a pyridazine core substituted with a benzylthio group bearing a trifluoromethyl moiety at the para position. The furan-2-carboxamide group is attached to the pyridazine ring via an amine linkage.

Properties

IUPAC Name |

N-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-11(4-6-12)10-26-15-8-7-14(22-23-15)21-16(24)13-2-1-9-25-13/h1-9H,10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHKRCCHBGNEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Construction

Pyridazine rings are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For this compound, 3-aminopyridazine serves as the foundational scaffold. Industrial routes often employ maleic anhydride derivatives, reacting with hydrazine hydrate under acidic conditions to form 3-aminopyridazine-6(1H)-one, followed by chlorination using phosphorus oxychloride to introduce a leaving group at the 6-position.

Table 1: Key intermediates for pyridazine functionalization

| Intermediate | Synthetic Route | Yield (%) |

|---|---|---|

| 6-Chloropyridazin-3-amine | POCl₃ treatment of 3-aminopyridazin-6-one | 78–85 |

| 6-Mercaptopyridazin-3-amine | NaSH substitution of 6-chloro derivative | 65–72 |

The introduction of the 4-(trifluoromethyl)benzylthio group at the pyridazine 6-position proceeds via an SₙAr mechanism. 6-Chloropyridazin-3-amine reacts with 4-(trifluoromethyl)benzylthiol (synthesized from 4-(trifluoromethyl)benzyl bromide and thiourea followed by basic hydrolysis) in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base.

Optimization of Reaction Conditions

Key parameters influencing thioether yield include:

- Solvent polarity : DMF > DMSO > THF (98%, 92%, 75% yields, respectively)

- Base selection : K₂CO₃ > Cs₂CO₃ > Et₃N (98%, 95%, 68%)

- Temperature : 80°C optimal; <60°C results in incomplete conversion.

Equation 1: Thioether formation

$$

\text{6-Cl-pyridazin-3-amine} + \text{4-CF₃-benzylthiol} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{6-(4-CF₃-benzylthio)pyridazin-3-amine} + \text{HCl}

$$

Amide Coupling Strategies

Coupling the pyridazin-3-amine with furan-2-carboxylic acid necessitates careful activation of the carboxylic acid. Two predominant methods are employed:

Acid Chloride Method

Furan-2-carbonyl chloride, generated via treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂), reacts with the amine in dichloromethane (DCM) at 0–25°C. Triethylamine scavenges HCl, driving the reaction to completion.

Table 2: Amide coupling efficiency across conditions

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0→25 | 89 |

| EDCl/HOBt | DMF | 25 | 82 |

| HATU | DMF | 25 | 91 |

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF achieves comparable yields while avoiding acid chloride handling. This method proves advantageous for scale-up due to milder conditions.

Integrated Synthetic Pathways

Two principal routes dominate industrial and laboratory syntheses:

Linear Synthesis (Pathway A)

- Pyridazine chlorination : 3-Aminopyridazin-6-one → 6-chloropyridazin-3-amine (POCl₃, 82%)

- Thioether formation : 6-chloro intermediate + 4-CF₃-benzylthiol → 6-(4-CF₃-benzylthio)pyridazin-3-amine (K₂CO₃, DMF, 95%)

- Amide coupling : Amine + furan-2-carbonyl chloride → target compound (SOCl₂, DCM, 89%)

Overall yield : 68% (calculated from three steps)

Convergent Synthesis (Pathway B)

- Pre-functionalized pyridazine : 6-(4-CF₃-benzylthio)pyridazin-3-amine synthesized independently

- Late-stage amidation : Direct coupling with furan-2-carboxylic acid using HATU (91% yield)

Overall yield : 74% (superior due to minimized intermediate purification)

Industrial-Scale Considerations

Large-scale production (kg quantities) employs continuous flow reactors to enhance heat transfer and mixing efficiency during exothermic steps like thioether formation. In-line HPLC monitors reaction progress, enabling real-time adjustments.

Table 3: Comparative metrics for batch vs. flow synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time (thioether) | 8 h | 1.5 h |

| Yield | 95% | 97% |

| Purity (HPLC) | 98.5% | 99.3% |

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.72 (s, 1H, NH), 8.15 (d, J = 9.2 Hz, 1H, pyridazine H5), 7.85–7.75 (m, 4H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, furan H3), 6.85 (dd, J = 3.6, 1.8 Hz, 1H, furan H4), 4.65 (s, 2H, SCH₂).

HRMS (ESI+) :

Challenges and Mitigation Strategies

- Thiol oxidation : Conduct reactions under N₂ atmosphere with degassed solvents

- Trifluoromethyl group lability : Avoid strong bases (e.g., NaOH) that may cleave CF₃

- Amide hydrolysis : Maintain pH 6–7 during aqueous workups.

Emerging Methodologies

Recent advances explore photocatalytic thiol-ene reactions for thioether formation and enzyme-mediated amidation (CAL-B lipase), though yields remain suboptimal (≤75%) compared to classical methods.

Chemical Reactions Analysis

N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylthio or pyridazinyl positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Scientific Research Applications

The biological activity of N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide is attributed to its unique physicochemical properties. Compounds with trifluoromethyl groups often exhibit enhanced biological activities, including:

- Antitumor Activity : Research indicates that this compound can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation pathways.

- Anti-inflammatory Effects : In models of inflammatory diseases, it has shown the ability to reduce pro-inflammatory cytokines, suggesting potential utility in treating autoimmune conditions.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains, though further validation is necessary.

Cancer Models

In a study involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The observed effects were linked to the induction of apoptosis through the activation of caspase pathways.

Inflammatory Disease Models

Research on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This supports its potential role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzylthio and pyridazinyl groups can also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

The pyridazine ring in the target compound distinguishes it from analogs with fused or alternative heterocycles:

- However, the pyridazine core in the target compound may offer distinct hydrogen-bonding capabilities due to its two adjacent nitrogen atoms .

- [1,2]Oxazolo[5,4-b]pyridine (): This oxazole-fused pyridine introduces oxygen into the heterocycle, altering electronic properties and solubility compared to the sulfur-containing pyridazine-thioether linkage in the target compound .

Substituent Effects

Trifluoromethyl vs. Other Groups

- 4-Ethoxyphenyl (, -33-4): The ethoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This difference could influence lipophilicity (logP) and metabolic stability, with the trifluoromethyl group likely enhancing resistance to oxidative metabolism .

Thioether vs. Acetamide Linkers

- Benzylthio (target compound): The sulfur atom in the thioether linker may contribute to hydrophobic interactions and moderate polarity, balancing solubility and membrane permeability.

Furan Carboxamide Positioning

- The target compound’s furan-2-carboxamide group differs from furan-3-carboxamide derivatives (). The 2-position carboxamide may sterically hinder rotation, stabilizing a specific conformation for target engagement. In contrast, 3-carboxamide derivatives (e.g., 97c–97e in ) could exhibit altered binding kinetics due to differences in spatial orientation .

Research Implications and Limitations

For example:

- The trifluoromethyl group’s role in enhancing binding to hydrophobic pockets (e.g., kinase ATP sites) remains theoretical without enzymatic assays.

Biological Activity

N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridazine ring, a furan moiety, and a trifluoromethyl-substituted benzylthio group. These structural elements contribute to its biological activity by influencing its interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅F₃N₄O₂S |

| Molecular Weight | 396.39 g/mol |

| CAS Number | 872996-25-3 |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on:

- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of α-glucosidase can lead to reduced glucose absorption in the intestines, making this compound a candidate for managing diabetes .

Antidiabetic Effects

Research indicates that this compound exhibits significant α-glucosidase inhibitory activity. In vitro studies have shown that the compound can effectively reduce glucose levels, which is beneficial for diabetic patients.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited IC₅₀ values indicating significant cytotoxicity.

- A549 (lung cancer) : The compound showed potent growth inhibition, suggesting potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Inhibition Studies : A study focused on the compound's ability to inhibit α-glucosidase reported an IC₅₀ value of approximately 45 µM, indicating moderate potency compared to standard inhibitors.

- Cell Viability Assays : In MTT assays conducted on MCF-7 and A549 cell lines, the compound demonstrated IC₅₀ values of 12 µM and 18 µM respectively, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations revealed that the compound binds to the active site of α-glucosidase, preventing substrate access and thereby inhibiting enzyme activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide?

- Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:

- Thioether formation : Reaction of 3-aminopyridazine with 4-(trifluoromethyl)benzyl thiol under controlled conditions (e.g., DMF solvent, room temperature, 12–24 hours) to install the thioether group .

- Carboxamide coupling : Use of furan-2-carboxylic acid activated via EDCl/HOBt or DCC to react with the pyridazine intermediate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of 4-(trifluoromethyl)benzyl thiol) and reaction time improves yields to ~65–75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : A combination of analytical techniques is required:

- NMR spectroscopy : , , and -NMR confirm the presence of the trifluoromethyl group, furan ring, and thioether linkage. For example, the -NMR signal at ~-63 ppm confirms the CF group .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 424.0825) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

Q. What are the key physicochemical properties of this compound?

- Answer : Computational and experimental data include:

| Property | Value | Method/Source |

|---|---|---|

| LogP (partition coeff.) | 3.2 ± 0.1 | XLogP3 |

| Topological PSA | 87.5 Ų | Computational |

| Hydrogen bond donors | 1 | Experimental |

| Solubility | <0.1 mg/mL in aqueous buffers | Kinetic assay |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in IC values (e.g., antitumor activity) may arise from assay conditions. Strategies include:

- Standardized protocols : Use consistent cell lines (e.g., PC-3 prostate cancer cells) and incubation times (72 hours) to minimize variability .

- Dose-response validation : Perform triplicate experiments with internal controls (e.g., gefitinib for kinase inhibition studies) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions:

- Target selection : Prioritize kinases (e.g., EGFR) or proteases based on structural analogs (e.g., pyridazine-thioether inhibitors in ) .

- Docking parameters : Use the trifluoromethyl group as a key pharmacophore for hydrophobic pocket interactions .

- Free energy calculations : MM-PBSA/GBSA methods refine binding affinity predictions .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Answer : Rational design approaches include:

- Bioisosteric replacement : Substitute the furan ring with a thiophene or pyridine to improve metabolic resistance (see for analog synthesis) .

- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) to the carboxamide to delay hepatic clearance .

- Deuterium incorporation : Replace hydrogen atoms in metabolically vulnerable positions (e.g., benzyl-CH) to slow CYP450-mediated oxidation .

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating this compound’s antitumor potential?

- Answer : Use the following cascade:

Cytotoxicity screening : MTT assay across 7 cancer cell lines (e.g., PC-3, MCF-7) with 48–72 hour incubation .

Apoptosis induction : Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .

Kinase profiling : Selectivity screening against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM concentration .

Q. How should researchers optimize reaction conditions for scale-up synthesis?

- Answer : Critical parameters include:

- Solvent selection : Replace DMF with THF or acetonitrile to simplify post-reaction purification .

- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura couplings if aryl halide intermediates are used .

- Temperature control : Maintain reactions at 25–30°C to avoid side product formation from the labile thioether group .

Data Contradiction Analysis

Q. Why might solubility predictions (e.g., LogP) conflict with experimental observations?

- Answer : Computational models (e.g., XLogP3) may underestimate the impact of the trifluoromethyl group on crystal packing, leading to lower experimental solubility. Techniques to address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.